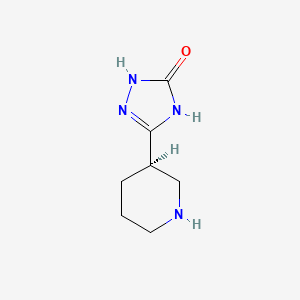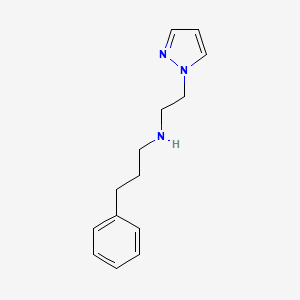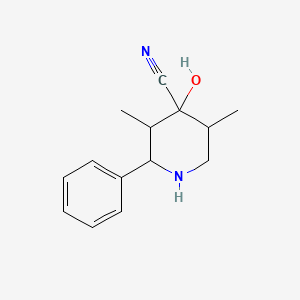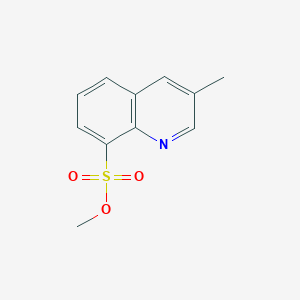
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time . Additionally, solvent-free conditions and microwave-assisted synthesis are gaining popularity due to their eco-friendly nature and reduced energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 5-Amino-2-phenyl-1,3-benzoxazole-7-carboxylic acid.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Cyclization: Polycyclic benzoxazole compounds.
Aplicaciones Científicas De Investigación
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The biological activity of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes such as DNA topoisomerases and protein kinases . These interactions disrupt essential cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzoxazole: Lacks the nitro and carboxylic acid groups, resulting in different biological activities.
5-Nitrobenzoxazole: Similar nitro group but lacks the phenyl and carboxylic acid groups, leading to different reactivity and applications.
2-Phenyl-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the nitro group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields .
Propiedades
Fórmula molecular |
C14H8N2O5 |
|---|---|
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C14H8N2O5/c17-14(18)10-6-9(16(19)20)7-11-12(10)21-13(15-11)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
Clave InChI |
JFKKTPFQUKAWAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
